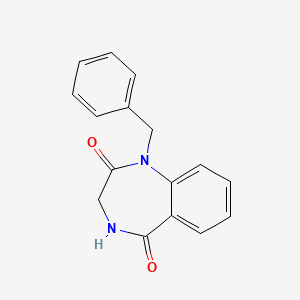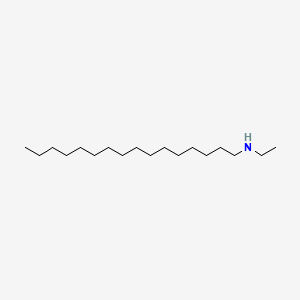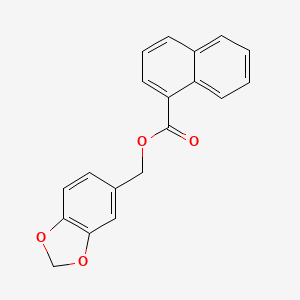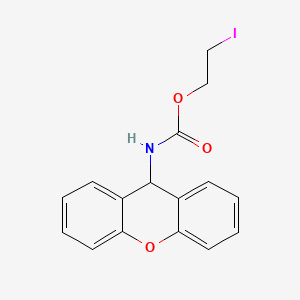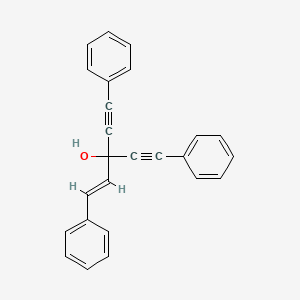
(E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol is an organic compound characterized by its complex structure, which includes phenyl groups, ethynyl groups, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the enyne: This can be achieved through a coupling reaction between a phenylacetylene derivative and a suitable halide.
Addition of the phenyl groups: This step might involve the use of Grignard reagents or organolithium reagents to introduce the phenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol or alkane derivative.
Scientific Research Applications
Chemistry
In chemistry, (E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. Its structural features might allow it to interact with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,5-diphenyl-1-pentene: A simpler compound with similar phenyl groups but lacking the ethynyl and hydroxyl groups.
1,5-diphenyl-3-pentyn-1-ol: Similar structure but with different positioning of the functional groups.
Properties
CAS No. |
5394-80-9 |
|---|---|
Molecular Formula |
C25H18O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C25H18O/c26-25(19-16-22-10-4-1-5-11-22,20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h1-16,19,26H/b19-16+ |
InChI Key |
JJQDIWJXVDJXRH-KNTRCKAVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(C#CC2=CC=CC=C2)(C#CC3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C#CC2=CC=CC=C2)(C#CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


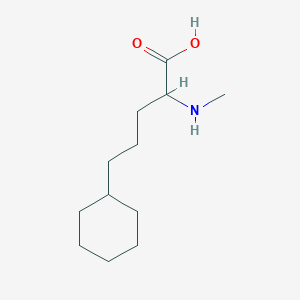
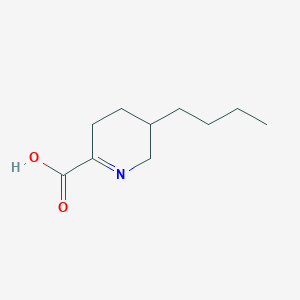
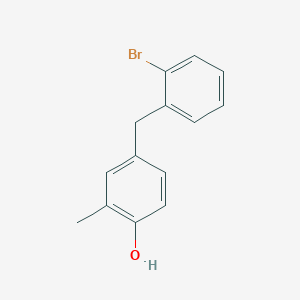
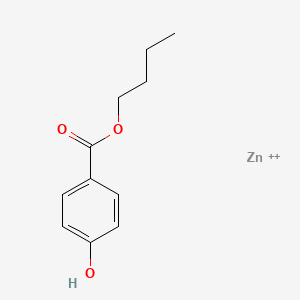

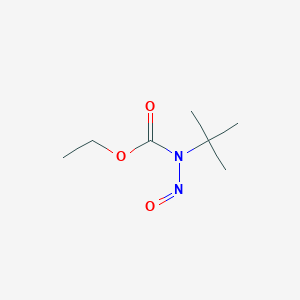
![[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate](/img/structure/B14731392.png)
